
Cicloprofen, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cicloprofen, ®- is a fluorene derivative that has been patented by the American pharmaceutical company E. R. Squibb as an anti-inflammatory agent . It is a potent inhibitor of cyclooxygenase, an enzyme responsible for the formation of prostanoids, including thromboxane and prostaglandins, which are mediators of inflammation and pain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cicloprofen, ®- can be synthesized through the hydroxylation of fluorene rings followed by conjugation with glucuronic acid or sulfate . The synthetic route involves the use of various reagents and catalysts to achieve the desired stereospecific inversion of the compound .
Industrial Production Methods
The industrial production of Cicloprofen, ®- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Cicloprofen, ®- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the fluorene ring.
Common Reagents and Conditions
Common reagents used in the reactions of Cicloprofen, ®- include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of Cicloprofen, ®- include hydroxylated derivatives and conjugates with glucuronic acid or sulfate .
Aplicaciones Científicas De Investigación
Cicloprofen, ®- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of cyclooxygenase inhibition and stereospecific reactions.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic applications as an anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mecanismo De Acción
Cicloprofen, ®- exerts its effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the biosynthesis of prostanoids . This inhibition reduces the production of inflammatory mediators, thereby alleviating pain and inflammation . The compound targets specific molecular pathways, including the arachidonic acid pathway, to achieve its anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Cicloprofen, ®- is similar to other non-steroidal anti-inflammatory drugs (NSAIDs) such as:
- Naproxen
- Ibuprofen
- Ketoprofen
- Flurbiprofen
- Suprofen
- Indoprofen
- Carprofen
Uniqueness
What sets Cicloprofen, ®- apart from other similar compounds is its specific stereochemistry and its potent inhibition of cyclooxygenase . This unique combination of properties makes it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
54815-81-5 |
|---|---|
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
(2R)-2-(9H-fluoren-2-yl)propanoic acid |
InChI |
InChI=1S/C16H14O2/c1-10(16(17)18)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10H,9H2,1H3,(H,17,18)/t10-/m1/s1 |
Clave InChI |
LRXFKKPEBXIPMW-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O |
SMILES canónico |
CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466923.png)
![(4-Bromophenoxy)[(4-methylphenyl)sulfonyl]methanone](/img/structure/B12466924.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12466927.png)
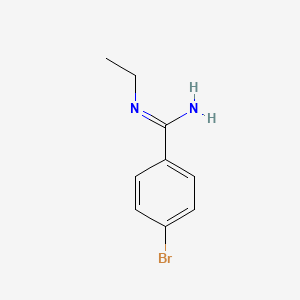
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12466935.png)
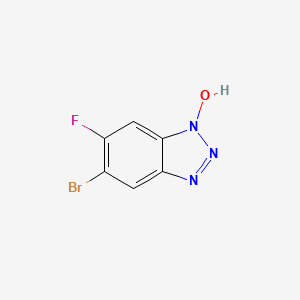
![N-[4-(acetylamino)phenyl]-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B12466945.png)
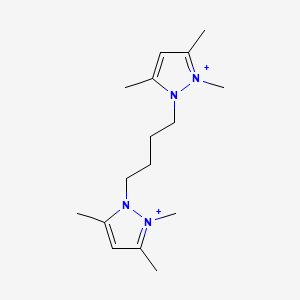
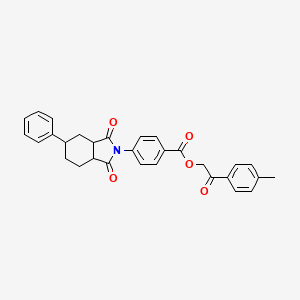
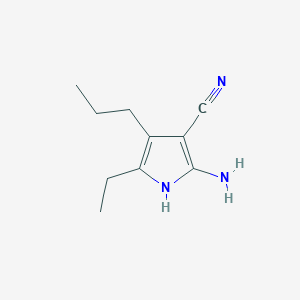
![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466986.png)
![1-methyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[b][1,8]naphthyridin-5-amine](/img/structure/B12466987.png)

![1,5-dimethyl-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12466995.png)
